N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide

Description

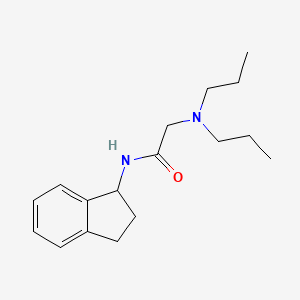

N-(2,3-Dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1H-inden-1-yl group linked to an acetamide core substituted with a dipropylamino moiety.

Properties

CAS No. |

72336-23-3 |

|---|---|

Molecular Formula |

C17H26N2O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide |

InChI |

InChI=1S/C17H26N2O/c1-3-11-19(12-4-2)13-17(20)18-16-10-9-14-7-5-6-8-15(14)16/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |

InChI Key |

GUPDCCSMEATRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC(=O)NC1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide typically involves the following steps:

Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.

Attachment of the Dipropylamino Group:

Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of N-(2,3-Dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide and Analogues

Key Observations

Structural Diversity: The target compound’s dipropylamino group distinguishes it from halogenated analogs like alachlor () and fluorinated derivatives ().

Biological Relevance :

- Melatonin receptor ligands () share the 2,3-dihydroindenyl motif but incorporate piperazine or carboxamide groups, suggesting neurological applications .

- N-Substituted 2-arylacetamides () exhibit hydrogen-bonding capabilities critical for crystallinity and ligand-receptor interactions .

Synthetic Utility :

- Propargyl-substituted analogs () are leveraged in click chemistry or as intermediates for heterocyclic expansion .

Pharmacokinetic Considerations: The lipophilic dipropylamino group in the target compound may improve blood-brain barrier penetration compared to polar derivatives like B10 ().

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide, with the CAS number 72336-23-3, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H26N2O, with a molecular weight of approximately 274.4 g/mol. The compound features a unique structure that includes a dipropylamino group attached to an acetamide moiety, which is further linked to a dihydroindene ring system. Its structural characteristics contribute to its biological activity.

Pharmacological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study examining the compound's efficacy against Gram-positive and Gram-negative bacteria, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .

Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Enterococcus faecalis | 8.33 - 23.15 |

This antimicrobial profile suggests that the compound could be a candidate for further development as an antibacterial agent.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans and other fungal pathogens. The reported MIC values ranged from 16.69 to 78.23 µM against C. albicans . This dual activity against both bacteria and fungi positions this compound as a versatile therapeutic candidate.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways in microbial cells, leading to cell death or growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.